5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid
Description
5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) group at the 5-position and methyl substituents at the 2- and 3-positions of the aromatic ring. The Cbz group is widely utilized in organic synthesis as a protective moiety for amines, ensuring selective reactivity during multi-step reactions .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2,3-dimethyl-5-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-8-14(9-15(12(11)2)16(19)20)18-17(21)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
FWFKNKQSDQKYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stock Solution Preparation Data
A practical aspect of working with 2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a closely related compound, includes preparation of stock solutions at various concentrations for biological or chemical assays. The following table illustrates solvent volumes required for preparing different molarities from weighed amounts of compound:
| Weight of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 3.7692 | 0.7538 | 0.3769 |
| 5 mg | 18.8462 | 3.7692 | 1.8846 |
| 10 mg | 37.6925 | 7.5385 | 3.7692 |
This data is useful for preparing precise concentrations for further synthetic or analytical work.
Yield and Purity
- Reported yields for related protected amino acid syntheses typically range from 70% to 90%, depending on the reaction conditions and purification methods.
- Purity is confirmed via spectroscopic methods such as NMR, IR, and mass spectrometry, with additional chromatographic purity assessment (HPLC or TLC).
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR):
Proton and carbon NMR confirm the presence of methyl groups, aromatic protons, and the benzyloxycarbonyl protecting group.Infrared Spectroscopy (IR):
Characteristic peaks for carboxylic acid (broad O-H stretch), amide C=O stretch (~1700 cm^-1), and aromatic C-H stretches.Mass Spectrometry (MS):
Molecular ion peaks consistent with the molecular weight of the protected amino acid.Chromatography:
High-performance liquid chromatography (HPLC) for purity and chiral supercritical fluid chromatography (SFC) if enantiomeric purity is required.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 2,3-Dimethyl-5-aminobenzoic acid or analog | Base structure with required substitutions |
| Amino protection | Benzyloxycarbonyl chloride, base, organic solvent | Cbz-protected amino acid derivative |
| Methylation (if needed) | Directed ortho-metalation + methyl iodide or Friedel-Crafts methylation | Introduction of methyl groups at 2,3 positions |
| Purification | Recrystallization or chromatography | Isolation of pure compound |
| Characterization | NMR, IR, MS, HPLC | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the benzyloxycarbonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents such as bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are employed.
Major Products
Oxidation: Oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives.
Reduction: Reduction can lead to the removal of the benzyloxycarbonyl group, yielding the free amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The benzyloxycarbonyl group is a common protecting group in peptide synthesis, allowing for the study of peptide chains and their functions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The structural features of the compound can be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
(a) 4-Bromo-2-fluoro-3-methoxybenzoic acid ()
- Structure : Halogen (Br, F) and methoxy substituents on benzoic acid.
- Key Differences : Electron-withdrawing groups (Br, F) increase acidity (lower pKa) compared to the electron-donating methyl groups in the target compound. Methoxy groups enhance solubility in polar solvents.
- Applications : Halogenation is common in pharmaceuticals for metabolic stability; the target compound’s methyl groups may favor membrane permeability .
(b) 5-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid ()
- Structure: Carbamothioylamino and halogen substituents.
- LogP (4.73) suggests higher lipophilicity than the target compound (estimated LogP ~3.5–4.0) .
(c) (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid ()
- Structure : Aliphatic backbone with Cbz-protected amine and geminal dimethyl groups.
- Key Differences: The aliphatic chain reduces aromatic conjugation, altering electronic properties.
Functional Group Comparisons
(b) Cbz in Heterocyclic Systems ()
- Example: 4-[[[1,4-Dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid.
- Key Insight: Integration into heterocycles (e.g., thienopyrimidinone) expands applications in kinase inhibitors, contrasting with the target compound’s simpler aromatic system .
Physical and Chemical Properties
*Estimated based on structural analogs.
Biological Activity
5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid, an N-acyl-alpha amino acid derivative, plays a significant role in biochemical pathways, particularly in peptide synthesis. Its structural complexity, characterized by the presence of a benzyloxy group, carbonyl group, and amino group, enhances its functionality as a protecting group for amines during synthetic processes. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research, and relevant case studies.
Structural Features
| Feature | Description |
|---|---|
| Benzyloxy Group | Provides stability and solubility |
| Carbonyl Group | Enhances reactivity in peptide bonds |
| Amino Group | Essential for forming peptide bonds |
Role in Peptide Synthesis
This compound is primarily utilized as a protecting group in peptide synthesis. Its ability to stabilize reactive intermediates during peptide bond formation significantly improves the yield and specificity of synthetic procedures. Studies indicate that this compound interacts favorably with various coupling reagents and solvents to optimize reaction conditions.
Interaction Studies
Research has demonstrated that this compound effectively stabilizes reactive intermediates during peptide synthesis. The compound's structural configuration allows it to function efficiently as a protecting group while maintaining compatibility with diverse synthetic methodologies .
Comparison with Similar Compounds
Several compounds share structural similarities with this compound. The following table highlights some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-5-cyano-N,N-dimethylbenzamide | Contains cyano group | Used in different synthetic pathways |
| Benzyloxycarbonyl-L-leucine | Similar benzyloxycarbonyl structure | Commonly used as a protecting group |
| N-Boc-L-alanine | Contains tert-butoxycarbonyl group | Widely used in peptide synthesis |
The uniqueness of this compound lies in its specific structural configuration that enhances its effectiveness in peptide synthesis.
Study on IL-15 Inhibition
Recent research has explored the potential of benzoic acid derivatives, including compounds structurally related to this compound, as inhibitors of interleukin-15 (IL-15). IL-15 plays a crucial role in inflammatory and autoimmune disorders. The study identified several benzoic acid derivatives that effectively reduced IL-15 activity by selectively blocking the IL-15 receptor alpha (IL-15Rα) .
Key Findings from the Study:
- Active Compounds: Out of 16 synthesized molecules, 7 exhibited significant inhibitory activity against IL-15.
- Structural Characteristics: Active compounds contained specific functional groups that enhanced their binding affinity to IL-15Rα.
This study underscores the potential therapeutic applications of compounds like this compound in modulating immune responses.
Q & A
Q. What are the optimal synthetic routes for 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid, and what factors influence yield?
Methodological Answer: Synthesis typically involves sequential protection, coupling, and deprotection steps. The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃), followed by methylation at the 2,3-positions using methyl iodide and a strong base (e.g., LDA). Critical parameters include:
- Temperature control (<0°C for methylation to avoid over-alkylation) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
- Yield optimization by monitoring reaction progress with TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer: Key techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.8–7.4 ppm). The Cbz group’s carbonyl carbon appears at ~155 ppm .
- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹ for carboxylic acid, ~1680 cm⁻¹ for Cbz) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ (calc. for C₁₈H₁₉NO₄: 313.13). Resolving contradictions: Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .
Advanced Research Questions
Q. How do steric effects from 2,3-dimethyl substituents influence the compound’s reactivity in peptide coupling reactions?
Methodological Answer: The methyl groups create steric hindrance, reducing nucleophilic attack at the carboxyl group. To mitigate this:
- Use coupling agents like HATU or DCC with DMAP, which enhance activation efficiency .
- Conduct reactions at elevated temperatures (40–50°C) to overcome steric barriers .
- Monitor reaction kinetics via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to optimize reaction time .
Q. What strategies address discrepancies in crystallographic data for this compound’s derivatives?
Methodological Answer: Contradictions in crystal structures (e.g., bond angles, packing motifs) arise from polymorphism or solvent inclusion. Strategies include:
- Recrystallization from multiple solvents (e.g., DMSO, EtOH) to isolate stable polymorphs .
- Single-crystal X-ray diffraction with synchrotron radiation for high-resolution data .
- Computational refinement (DFT calculations) to validate experimental geometries .
Q. How can computational modeling predict the compound’s interaction with serine proteases or other enzymatic targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., trypsin: 1TLD) to model binding. Focus on hydrogen bonds between the Cbz group and catalytic triad residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA) .
- Validate predictions with SPR assays to measure binding affinity (KD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
